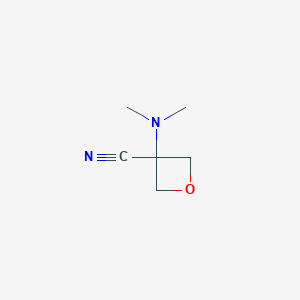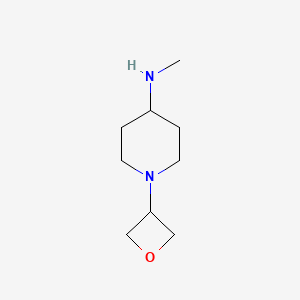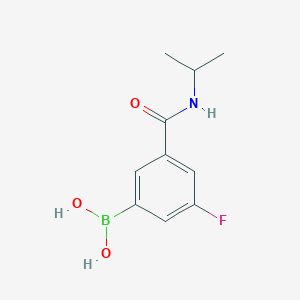
(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is a chemical compound with the empirical formula C9H12BFO3 . It is a solid substance and is a useful intermediate in pharmaceutical intermediate . Boronic Acids are important chemical building blocks employed in cross-coupling reactions .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular weight of “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is 198 . The InChI code for this compound is 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction allows the formation of carbon-carbon bonds between the boron atom in the boronic acid and a variety of organic halides or triflates in the presence of a suitable catalyst and base.Physical And Chemical Properties Analysis
“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 198 . The InChI code for this compound is 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 .Scientific Research Applications
Optical Modulation in Nanotechnology
Phenyl boronic acids, including derivatives like (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid, are significant in optical modulation. They act as binding ligands for saccharide recognition and can anchor hydrophilic polymer backbones to hydrophobic materials like graphene or carbon nanotubes. This property enables their use in saccharide detection via quenching of near-infrared fluorescence, as demonstrated by (Mu et al., 2012).
Fluorescence Quenching
In the field of fluorescence spectroscopy, boronic acid derivatives, including close relatives of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid, exhibit fluorescence quenching in response to aniline in alcohols. This property is used to study the behavior of these molecules in various environments and their interactions with other chemicals, as shown by (Geethanjali et al., 2015).
Organic Synthesis
Catalyst Development
These boronic acid derivatives are also instrumental in developing catalysts for direct amide formation between carboxylic acids and amines. The introduction of electron-withdrawing groups in such systems enhances reactivity, making them effective catalysts under ambient conditions (Arnold et al., 2008).
Sugar Reduction in Food
Boronic acids, including similar compounds, are explored for the specific reduction of sugars like fructose in food matrices. Their ability to form esters with diol structures makes them applicable in altering sugar composition in products like fruit juice (Pietsch & Richter, 2016).
Analytical Chemistry
In analytical chemistry, fluorine-substituted boronic acids, akin to (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid, are significant due to their properties influenced by electron-withdrawing fluorine atoms. This impacts their applications in Lewis acidity, hydrolytic stability, and spectroscopic properties (Gozdalik et al., 2017).
Safety And Hazards
“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Future Directions
Boronic acids, including “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid”, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . These applications suggest potential future directions for the use of boronic acids in the development of new materials and pharmaceuticals.
properties
IUPAC Name |
[3-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-8(11(15)16)5-9(12)4-7/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHDRBRWPWFWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



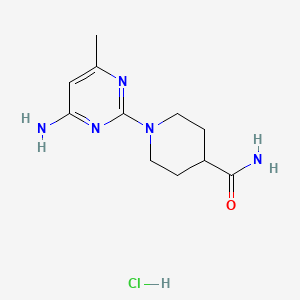
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)
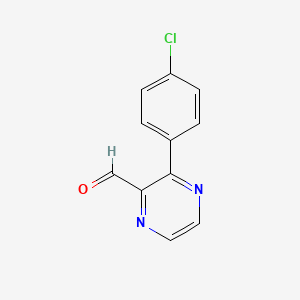
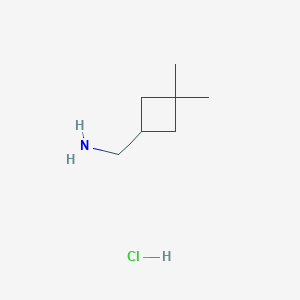
![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)
![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)
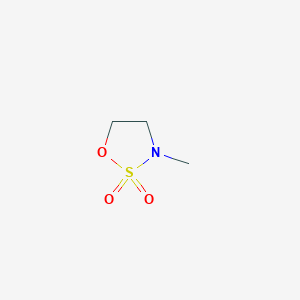
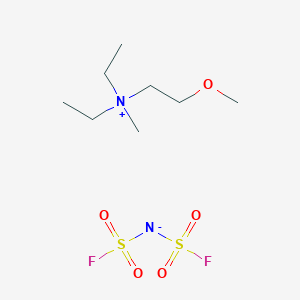
![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate](/img/structure/B1403664.png)
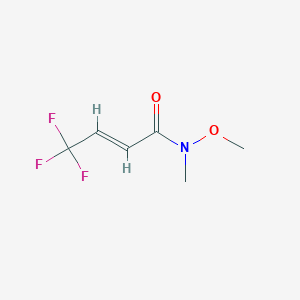
![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)
